molecular formula C6H7N3O3 B13941679 Oxazole-4,5-dicarboxamide, 2-methyl- CAS No. 61151-89-1

Oxazole-4,5-dicarboxamide, 2-methyl-

Cat. No.: B13941679
CAS No.: 61151-89-1
M. Wt: 169.14 g/mol
InChI Key: GPMSKFTYOVAEOF-UHFFFAOYSA-N
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Description

Oxazole-4,5-dicarboxamide, 2-methyl- (systematic IUPAC name pending verification) is a heterocyclic compound featuring an oxazole core substituted with methyl and carboxamide groups. The latter has a molecular formula of C₁₆H₁₃NO, a molecular weight of 235.28 g/mol, and is characterized by a methyl group at position 2 and phenyl groups at positions 4 and 5 of the oxazole ring .

Properties

CAS No.

61151-89-1

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

2-methyl-1,3-oxazole-4,5-dicarboxamide

InChI

InChI=1S/C6H7N3O3/c1-2-9-3(5(7)10)4(12-2)6(8)11/h1H3,(H2,7,10)(H2,8,11)

InChI Key

GPMSKFTYOVAEOF-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=C(O1)C(=O)N)C(=O)N

Origin of Product

United States

Preparation Methods

Cyclization Using N-Ethoxalyl-α-aminopropionic Acid Ethyl Ester

One industrially viable method involves cyclization of N-ethoxalyl-α-aminopropionic acid ethyl ester in the presence of phosphorus oxychloride and triethylamine, catalyzed by 4-dimethylaminopyridine (DMAP). This method yields 4-methyl-5-ethoxy oxazole acid ethyl derivatives, which are structurally related to the target compound. Key features include:

  • Reaction temperature: 60–90 °C.
  • Use of triethylamine as both solvent and extraction agent.
  • Quenching of the reaction mixture by dropwise addition into cold deionized water (0–10 °C).
  • Extraction and purification under mild conditions.

This method achieves high molar yields (up to 93%) and purities (>98% by GC), with advantages such as simplicity, mild reaction conditions, and environmental friendliness.

Step Reagents/Conditions Temperature (°C) Notes
A N-ethoxalyl-α-aminopropionic acid ethyl ester, DMAP, POCl3, triethylamine 60–90 Ring-closure cyclization
B Quenching with deionized water 0–10 Dropwise addition, reaction control
C Extraction and purification 30–40 Triethylamine extraction, solvent recovery

Preparation via 2-Chloromethyl Oxazole Intermediate

Another approach involves synthesis of 2-chloromethyl oxazole as an intermediate through multi-step reactions starting from 1H-1,2,3-triazole and chloroacetyl chloride, followed by cyclization in sulfolane solvent at elevated temperatures (80–120 °C). This intermediate is then reacted with di-tert-butyl imidodicarboxylate in tetrahydrofuran (THF) with sodium hydride as base to introduce protected amino groups. Final deprotection with hydrogen chloride in methanol yields the 2-oxazole methylamine heterocyclic compound, closely related to the target compound.

Key parameters:

  • Use of dry chloroform and low temperature (<10 °C) for initial acylation.
  • Sequential heating steps (80 °C to 120 °C) for cyclization.
  • Sodium hydride-mediated substitution in anhydrous THF at 0–5 °C.
  • Acidic deprotection with 4M HCl in methanol over 36 hours.

This method achieves high yields (up to 99.2%) and purity (~98.5% by HPLC).

Step Reagents/Conditions Temperature (°C) Notes
1 1H-1,2,3-triazole, DIPEA, chloroacetyl chloride, chloroform <10 to RT Acylation and cyclization
2 Sodium hydride, di-tert-butyl imidodicarboxylate, THF 0–5 to RT Substitution reaction
3 4M HCl in methanol RT Deprotection and isolation

Bromination and Suzuki Coupling for 2-Methyl-4,5-Disubstituted Oxazoles

A literature method for synthesizing 2-methyl-4,5-disubstituted oxazoles involves:

  • Condensation of 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone with acetamide at 150 °C for 2 hours to form 2-methyl-4-substituted oxazole derivatives.
  • Selective monobromination at the 5-position using N-bromosuccinimide in chloroform.
  • Suzuki cross-coupling of the 5-bromo intermediates with arylboronic acids under palladium catalysis to introduce various substituents.

This method is notable for its ability to introduce diverse substituents at the 4 and 5 positions, enabling the synthesis of analogs with potential biological activity.

Step Reagents/Conditions Temperature (°C) Notes
A 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone, acetamide 150 Condensation
B N-bromosuccinimide, CHCl3 RT Selective bromination
C Arylboronic acid, Pd catalyst RT to mild heat Suzuki cross-coupling

Comparative Analysis of Methods

Feature Method 3.1 (Cyclization with POCl3) Method 3.2 (2-Chloromethyl Oxazole Route) Method 3.3 (Bromination & Suzuki Coupling)
Starting Materials N-ethoxalyl-α-aminopropionic acid ethyl ester 1H-1,2,3-triazole, chloroacetyl chloride 2-bromo-1-(3′,4′,5′-trimethoxyphenyl)ethanone, acetamide
Reaction Conditions 60–90 °C, mild, catalytic DMAP Multi-step, 0–120 °C, inert atmosphere High temperature condensation, room temp bromination, Pd catalysis
Yield Up to 93% Up to 99.2% Moderate to high, depending on substituents
Purity >98% (GC) ~98.5% (HPLC) Not specified, depends on purification
Environmental Impact Uses triethylamine as solvent/extractant, mild Uses sodium hydride, organic solvents Uses Pd catalyst, brominating agents
Scalability Suitable for industrial scale Suitable for lab and scale-up Suitable for analog synthesis and SAR studies

Summary Table of Preparation Methods

Method No. Key Intermediate/Product Main Reagents/Catalysts Reaction Type Yield (%) Purity (%) Scale Suitability Notes
1 4-methyl-5-ethoxy oxazole acid ethyl N-ethoxalyl-α-aminopropionic acid ethyl ester, POCl3, DMAP, triethylamine Cyclization 93 >98 (GC) Industrial Mild, simple, environmentally friendly
2 2-chloromethyl oxazole & derivatives 1H-1,2,3-triazole, chloroacetyl chloride, sodium hydride, di-tert-butyl imidodicarboxylate Multi-step substitution 99.2 98.5 (HPLC) Lab to pilot scale Multi-step, high purity
3 2-methyl-4,5-disubstituted oxazoles Acetamide, N-bromosuccinimide, Pd catalyst, arylboronic acids Condensation, bromination, cross-coupling Variable Not specified Research/analogs Enables structural diversity

Chemical Reactions Analysis

Types of Reactions

2-Methyloxazole-4,5-dicarboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazole derivatives.

    Reduction: Reduction reactions can convert the carboxamide groups to amine groups.

    Substitution: The oxazole ring can undergo substitution reactions with electrophiles or nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds (e.g., Grignard reagents) are employed.

Major Products Formed

The major products formed from these reactions include various substituted oxazole derivatives, amines, and other functionalized compounds, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2-Methyloxazole-4,5-dicarboxamide has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: It has potential therapeutic applications, including as an antiviral and anticancer agent.

    Industry: The compound is utilized in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-Methyloxazole-4,5-dicarboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding and catalysis. Molecular docking studies and enzyme kinetics are often employed to elucidate the precise mechanism of action.

Comparison with Similar Compounds

Structural Analogs in Heterocyclic Chemistry

The following table summarizes key structural and functional differences between oxazole-4,5-dicarboxamide, 2-methyl-, and related compounds:

Compound Name Core Structure Substituents Molecular Formula Key Activities/Applications Reference
2-Methyl-4,5-diphenyloxazole Oxazole Methyl (C2), Phenyl (C4, C5) C₁₆H₁₃NO Intermediate in organic synthesis
2-Methylimidazole-4,5-dicarboxamide Imidazole Methyl (C2), Carboxamide (C4, C5) C₆H₈N₄O₂ Antibacterial, antifungal, cytotoxic
3,5-Diphenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide Pyrazole Phenyl (C3, C5), Carboximidamide C₁₇H₁₆N₄ Antimicrobial (hypothesized)

Key Observations :

  • Oxazole vs. For example, 2-methylimidazole-4,5-dicarboxamide derivatives demonstrated broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli (MIC values: 8–32 µg/mL) and moderate cytotoxicity against human cancer cell lines (IC₅₀: 20–50 µM) .
  • Pyrazole Derivatives : Pyrazole-carboximidamide analogs (e.g., compounds 1–11 from ) share functional groups like carboximidamide but lack the oxazole ring’s oxygen atom. Their bioactivity profiles remain underexplored in the evidence but are hypothesized to overlap with oxazole derivatives in antimicrobial applications .

Physicochemical and Toxicological Profiles

  • Oxazole Derivatives: Limited toxicity data are available for 2-methyl-4,5-diphenyloxazole. However, structurally similar aldehydes like 2-methyl valeraldehyde (a flavoring agent) highlight the importance of substituent effects: aldehydes may exhibit higher volatility and irritancy compared to carboxamides .

Antimicrobial Activity

  • Imidazole-4,5-dicarboxamides : These derivatives show superior antifungal activity against Candida albicans (MIC: 4–16 µg/mL) compared to oxazole analogs, likely due to enhanced nitrogen-mediated interactions with fungal enzymes .

Cytotoxicity and Anticancer Potential

  • Imidazole-4,5-dicarboxamide derivatives exhibit dose-dependent cytotoxicity in HepG2 liver cancer cells (IC₅₀: 23.5 µM), attributed to apoptosis induction via caspase-3 activation .

Biological Activity

Oxazole-4,5-dicarboxamide, 2-methyl- (also referred to as 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid) is a compound of interest due to its diverse biological activities. This article delves into its biological properties, mechanisms of action, biochemical pathways, and potential applications in medicine and agriculture.

Chemical Structure and Properties

The molecular formula of 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid is C6H7N1O4C_6H_7N_1O_4, with a molecular weight of approximately 171.11 g/mol. The structure features a five-membered oxazole ring with two carboxylic acid groups at positions 4 and 5. This unique configuration enhances its reactivity and interaction with biological systems.

Biological Activities

Research indicates that oxazole derivatives, including 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid, exhibit a wide range of biological activities:

  • Antimicrobial Activity : Exhibits significant effects against various bacterial and fungal strains.
  • Anticancer Properties : Shows potential in inhibiting cancer cell proliferation.
  • Anti-inflammatory Effects : May reduce inflammation through modulation of inflammatory pathways.
  • Antioxidant Activity : Capable of scavenging free radicals and reducing oxidative stress.
  • Antidiabetic Potential : Demonstrates effects on glucose metabolism and insulin sensitivity.

The biological activity of 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid can be attributed to several mechanisms:

  • Enzyme Interaction : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Cell Signaling Modulation : Alters signaling pathways that regulate cell growth and differentiation.
  • Gene Expression Changes : Influences the transcription of genes associated with various cellular functions.

Biochemical Pathways

The compound interacts with multiple biochemical pathways:

PathwayEffect
ApoptosisInduces programmed cell death in cancer cells
Cell Cycle RegulationModulates progression through the cell cycle
Inflammatory ResponseDecreases the production of pro-inflammatory cytokines

Antimicrobial Studies

A study conducted on various oxazole derivatives demonstrated that 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid exhibited notable antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values were found to be comparable to standard antibiotics.

Anticancer Research

In vitro studies have shown that this compound can inhibit the growth of specific cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the induction of apoptosis through caspase activation.

Applications in Medicine and Industry

Due to its promising biological activities, 2-Methyl-1,3-oxazole-4,5-dicarboxylic acid is being explored for various applications:

  • Pharmaceutical Development : As a lead compound for synthesizing new drugs targeting bacterial infections and cancer.
  • Agricultural Chemicals : Potential use as a pesticide or herbicide due to its antimicrobial properties.

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